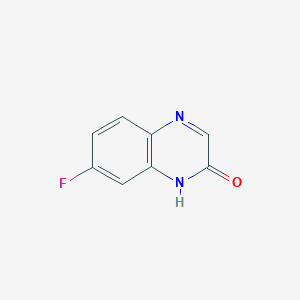

7-fluoroquinoxalin-2(1H)-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSBOFHCYAGWJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-fluoroquinoxalin-2(1H)-one from o-Phenylenediamines

Abstract: This document provides a detailed technical overview of the synthesis of 7-fluoroquinoxalin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary focus is on the classical and most efficient synthetic route: the cyclocondensation reaction between 4-fluoro-1,2-phenylenediamine and an α-keto acid or its equivalent. This guide elucidates the underlying reaction mechanisms, provides a detailed experimental protocol, and discusses the critical parameters influencing the reaction's success. It is intended for researchers, chemists, and professionals in the field of pharmaceutical sciences and organic synthesis.

Introduction: The Significance of Fluorinated Quinoxalinones

Quinoxalines are a class of nitrogen-containing heterocyclic compounds characterized by a fused benzene and pyrazine ring system.[1] Their derivatives, particularly quinoxalin-2(1H)-ones, are prominent structural motifs in a vast array of pharmacologically active molecules, exhibiting properties such as anticancer, antiviral, antibacterial, and anti-inflammatory activities.[2][3]

The strategic introduction of a fluorine atom into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Consequently, this compound serves as a crucial intermediate for developing novel therapeutics with enhanced pharmacological profiles. The most direct and widely adopted method for its synthesis involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[1][5]

Core Synthetic Strategy: Cyclocondensation

The synthesis of the quinoxalinone core is classically achieved through the reaction of an o-phenylenediamine with an α-keto acid or α-keto ester.[6][7] This reaction is a robust and versatile method for constructing the bicyclic system.

Key Starting Materials:

-

Diamine Precursor: 4-Fluoro-1,2-phenylenediamine. This commercially available building block provides the benzene ring and the two nitrogen atoms for the pyrazinone ring.[4][8] The fluorine substituent at the 4-position of the diamine ultimately becomes the 7-fluoro substituent in the final quinoxalinone product.

-

Carbonyl Precursor: To form the quinoxalin-2(1H)-one structure without substitution at the 3-position, the ideal carbonyl partner is glyoxylic acid (or its ester, e.g., ethyl glyoxalate). The reaction involves the α-keto and carboxylic acid (or ester) functionalities.

Reaction Mechanism

The reaction proceeds via an acid-catalyzed condensation-cyclization pathway. While some syntheses can be performed under catalyst-free conditions with thermal promotion, the use of an acid catalyst is common to enhance reaction rates and yields.[6][9]

The mechanism involves several key steps:

-

Initial Nucleophilic Attack: One of the amino groups of 4-fluoro-1,2-phenylenediamine, acting as a nucleophile, attacks the more electrophilic ketone carbonyl of the α-keto acid. Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity.

-

Formation of Hemiaminal and Imine: A hemiaminal intermediate is formed, which then dehydrates to generate an imine.

-

Intramolecular Cyclization: The second, free amino group performs an intramolecular nucleophilic attack on the carboxylic acid (or ester) carbonyl. This is a crucial ring-closing step (5-exo-tet cyclization).[7]

-

Dehydration and Tautomerization: The resulting cyclic intermediate undergoes dehydration to form the final, stable aromatic quinoxalin-2(1H)-one ring system. The product exists in a keto-enol tautomerism, with the amide-like keto form being predominant.

Below is a diagram illustrating the proposed mechanistic pathway.

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This section outlines a representative, field-proven protocol for the synthesis of this compound. This procedure is an amalgamation of standard methods described in the literature for quinoxalinone synthesis.[6][9]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Fluoro-1,2-phenylenediamine | 126.13 | 10.0 | 1.26 g |

| Ethyl Glyoxalate (50% in Toluene) | 102.09 | 11.0 | ~2.25 mL |

| Ethanol (Absolute) | - | - | 50 mL |

| Acetic Acid (Glacial) | 60.05 | catalytic | ~0.5 mL |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-1,2-phenylenediamine (1.26 g, 10.0 mmol) and absolute ethanol (50 mL).

-

Reagent Addition: Stir the mixture at room temperature until the diamine is fully dissolved. To this solution, add ethyl glyoxalate (11.0 mmol) dropwise, followed by the addition of glacial acetic acid (~0.5 mL).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the starting diamine), allow the mixture to cool to room temperature. A precipitate of the product should form.

-

Filtration: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the product under vacuum to yield this compound as a solid.

Purification and Characterization

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture if necessary. The final product's identity and purity should be confirmed using standard analytical techniques:

-

¹H NMR & ¹⁹F NMR: To confirm the structure and the position of the fluorine atom.

-

Mass Spectrometry: To verify the molecular weight.

-

Melting Point: To assess purity.

Synthetic Workflow Visualization

The overall process from starting materials to the final purified product is summarized in the following workflow diagram.

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the cyclocondensation of 4-fluoro-1,2-phenylenediamine with an α-keto ester is a reliable and efficient method for accessing this valuable chemical intermediate. The reaction is generally high-yielding and proceeds under mild conditions, making it suitable for both laboratory-scale and larger-scale production. Understanding the underlying mechanism and the role of each component is critical for optimizing the reaction conditions and ensuring a high purity of the final product, which is paramount for its application in drug discovery and development programs.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mtieat.org [mtieat.org]

- 3. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-1,2-phenylenediamine [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinoxalinone synthesis [organic-chemistry.org]

- 7. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 7-Fluoroquinoxalin-2(1H)-one

Abstract

7-Fluoroquinoxalin-2(1H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, primarily due to the influence of the fluorine substituent on its physicochemical and biological properties.[1] The precise and unambiguous structural confirmation of this molecule is paramount for its application in drug development and scientific research. This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the definitive characterization of this compound. We delve into the theoretical principles, provide field-tested experimental protocols, and discuss the interpretation of data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating framework for the structural elucidation of this and similar fluorinated heterocyclic compounds.[2]

Introduction: The Importance of Fluorinated Quinoxalinones

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a fluorine atom, as in this compound, can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and receptor binding affinity.[1] These modifications are often beneficial in drug design. Consequently, rigorous analytical characterization is not merely a procedural step but a foundational requirement to ensure the integrity of research and development activities. This guide establishes a multi-technique spectroscopic approach to provide orthogonal data points, leading to an irrefutable structural assignment.

The overall workflow for characterizing a newly synthesized batch of this compound is a systematic process where each technique provides a unique piece of the structural puzzle.

Mass Spectrometry: Molecular Weight Verification

Mass spectrometry (MS) is the first critical step post-synthesis, serving to confirm the molecular weight (MW) of the target compound. For nitrogen-containing heterocycles like this compound, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺.[3][4]

Expertise & Causality: Why ESI+?

This compound possesses multiple nitrogen atoms that are readily protonated in the acidic mobile phase used for ESI. This makes it highly suitable for positive ion mode (ESI+) detection, which provides a strong signal for the [M+H]⁺ ion, directly confirming the molecular mass.[5] The molecular formula is C₈H₅FN₂O, giving a monoisotopic mass of 164.04. The expected [M+H]⁺ ion would therefore have an m/z of approximately 165.05. High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing a mass measurement with high accuracy (typically <5 ppm error).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Acquisition Parameters:

-

Data Interpretation: Look for the base peak corresponding to the [M+H]⁺ ion at m/z ≈ 165.05. The presence of this peak confirms the molecular weight of the target compound.[7]

| Ion Species | Formula | Calculated m/z | Expected Observation |

| [M+H]⁺ | [C₈H₆FN₂O]⁺ | 165.0468 | Primary ion observed in ESI+ |

| [M+Na]⁺ | [C₈H₅FN₂ONa]⁺ | 187.0287 | Possible adduct, ~22 Da higher than [M+H]⁺ |

| [2M+H]⁺ | [C₁₆H₁₁F₂N₄O₂]⁺ | 329.0863 | Dimer, may be seen at higher concentrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[8][9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required to assign every atom in the molecule and confirm its connectivity.

General Protocol for NMR Sample Preparation

A standardized sample preparation protocol ensures data quality and reproducibility.

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent in a standard 5 mm NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar organic molecules and its high boiling point. The residual solvent peak can be used as a secondary chemical shift reference.[10]

-

Dissolution: Vortex the sample until it is completely dissolved. Gentle heating may be applied if necessary.

-

Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[11]

¹H NMR Spectroscopy: Proton Mapping

¹H NMR provides information on the number of different proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).[12]

Expected ¹H NMR Signals: The structure of this compound has 5 protons: one N-H proton and four aromatic protons.

-

N-H Proton (H1): This proton is attached to nitrogen and is exchangeable. It is expected to appear as a broad singlet far downfield, typically >10 ppm in DMSO-d₆. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

-

Aromatic Protons: There are four protons on the benzene and pyrazine rings.

-

H3: A singlet on the pyrazine ring.

-

H5, H6, H8: Protons on the fluorinated benzene ring. Their chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the fluorine atom and the fused ring system. The fluorine atom will introduce additional splitting (H-F coupling).

-

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H1 (N-H) | 12.0 - 12.5 | br s | - | Acidic proton on nitrogen, deshielded. |

| H3 | 8.0 - 8.2 | s | - | Isolated proton on the pyrazine ring. |

| H8 | 7.7 - 7.9 | dd | JH8-F7 ≈ 8-10, JH8-H6 ≈ 1-2 | ortho to C=O, deshielded. Coupled to F and meta H. |

| H5 | 7.5 - 7.7 | dd | JH5-H6 ≈ 8-9, JH5-F7 ≈ 5-6 | ortho to N, deshielded. Coupled to H and F. |

| H6 | 7.2 - 7.4 | ddd | JH6-H5 ≈ 8-9, JH6-F7 ≈ 9-10, JH6-H8 ≈ 1-2 | Shielded by proximity to F. Coupled to two H and F. |

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy maps the carbon skeleton of the molecule.[13] Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom.

Expected ¹³C NMR Signals: this compound has 8 unique carbon atoms. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. The carbon atom directly bonded to fluorine (C7) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically very large (240-260 Hz). Other carbons will show smaller couplings (nJCF).

| Carbon | Predicted δ (ppm) | C-F Coupling | Rationale |

| C2 (C=O) | 154 - 156 | ⁴JCF (small) | Carbonyl carbon, deshielded. |

| C3 | 135 - 137 | ⁴JCF (small) | C=N carbon, deshielded. |

| C4a | 128 - 130 | ³JCF (small) | Bridgehead carbon. |

| C5 | 118 - 120 | ²JCF (d, ~20 Hz) | ortho to F, shows significant coupling. |

| C6 | 115 - 117 | ²JCF (d, ~20 Hz) | ortho to F, shows significant coupling. |

| C7 | 160 - 163 | ¹JCF (d, ~250 Hz) | Directly attached to F, strongly deshielded. |

| C8 | 108 - 110 | ³JCF (d, ~8 Hz) | meta to F. |

| C8a | 145 - 147 | ³JCF (small) | Bridgehead carbon attached to N. |

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[14][15] With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR spectra can be acquired rapidly.[16]

Expected ¹⁹F NMR Signal: A single fluorine environment will produce one signal. This signal will be split by neighboring protons. In the proton-coupled ¹⁹F spectrum, the signal for F7 should appear as a doublet of doublets of doublets (ddd) due to coupling with H6, H8, and H5. The chemical shift is typically referenced to CFCl₃ at 0.00 ppm. For an aromatic C-F bond, the shift is expected in the range of -110 to -120 ppm.

Protocol for ¹⁹F NMR: The acquisition is similar to ¹H NMR, but the spectrometer must be tuned to the ¹⁹F frequency. Both proton-coupled and decoupled spectra should be acquired to confirm coupling patterns.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[17] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: Interpreting the Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most informative regions are the N-H, C=O, and C=N/C=C stretching frequencies. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule but is often complex to interpret fully.[17][18]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR spectroscopy often uses an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample analysis and subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3200 - 3000 | N-H Stretch | Amide (lactam) | Broad, strong |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium, sharp |

| 1680 - 1660 | C=O Stretch | Amide (lactam) | Strong, sharp |

| 1620 - 1580 | C=N / C=C Stretch | Imine / Aromatic | Medium to strong |

| 1250 - 1200 | C-F Stretch | Aryl-Fluoride | Strong, sharp |

UV-Visible Spectroscopy: Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[19] Quinoxaline derivatives are known to exhibit characteristic absorption bands in the UV-Vis region.[20][21]

Expertise & Causality: Understanding Absorption Bands

The spectrum is expected to show multiple absorption bands.

-

π → π* transitions: These are typically high-energy transitions occurring at shorter wavelengths (e.g., 250-300 nm) and are associated with the aromatic system.[21]

-

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the nitrogen atoms. They occur at longer wavelengths (e.g., 350-400 nm) and are generally less intense than π → π* transitions.[21][22]

Experimental Protocol: Solution UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or acetonitrile are common choices.

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 AU).

-

Acquisition: Record the spectrum from approximately 200 nm to 600 nm. Use a matched cuvette containing the pure solvent as a reference blank.

The resulting spectrum provides a characteristic fingerprint of the compound's conjugated system and can be used for quantitative analysis via the Beer-Lambert law. The exact position of the absorption maxima (λmax) can be sensitive to solvent polarity.

Conclusion

The structural characterization of this compound requires a multi-faceted spectroscopic approach. By systematically applying Mass Spectrometry, ¹H, ¹³C, and ¹⁹F NMR, Infrared Spectroscopy, and UV-Visible Spectroscopy, a complete and unambiguous structural assignment can be achieved. Each technique provides complementary information that, when synthesized, creates a self-validating data package. This guide provides the necessary protocols and interpretive framework for researchers to confidently characterize this important fluorinated heterocycle, ensuring the quality and integrity of their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chemconnections.org [chemconnections.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 18. youtube.com [youtube.com]

- 19. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]

- 20. researchgate.net [researchgate.net]

- 21. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 22. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]

7-fluoroquinoxalin-2(1H)-one chemical properties and reactivity

An In-Depth Technical Guide to 7-fluoroquinoxalin-2(1H)-one: Chemical Properties and Reactivity

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the quinoxalinone scaffold profoundly influences its electronic properties, metabolic stability, and reactivity, making it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound, with a focus on its behavior in key synthetic transformations. We will explore the reactivity at the N1-position, the C3-position of the pyrazinone ring, and the C7-position of the benzene ring, highlighting the unique role of the fluorine substituent in directing reaction pathways, particularly in nucleophilic aromatic substitution reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical characteristics of this versatile scaffold.

Introduction: The Significance of Fluorinated Quinoxalinones

Quinoxalin-2(1H)-one is a bicyclic heteroaromatic scaffold that forms the core of numerous compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1] The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[2] The high electronegativity, small size, and unique electronic properties of the fluorine atom can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. Specifically, fluorination can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and increasing the half-life of a drug.

-

Increase Lipophilicity: This can improve membrane permeability and bioavailability.

-

Modulate Acidity/Basicity: Fluorine's strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[3]

This compound combines these advantages, making it a privileged starting material for the development of novel therapeutics, such as potent aldose reductase inhibitors for the potential treatment of diabetic complications.[4] Understanding its chemical behavior is therefore critical for its effective utilization in synthetic campaigns.

Synthesis of this compound

The most direct and widely employed method for synthesizing the this compound core is the condensation reaction between a substituted o-phenylenediamine and an α-ketoester. This approach, a variation of the classic Hinsberg quinoxaline synthesis, provides a clean and efficient route to the desired product.

The primary pathway involves the reaction of 4-fluoro-1,2-phenylenediamine (also known as 3,4-diaminofluorobenzene) with an ethyl glyoxalate derivative. The reaction typically proceeds by heating the reactants in a protic solvent like ethanol.

Causality Behind Experimental Choices:

-

Reactants: 4-fluoro-1,2-phenylenediamine provides the fluorinated benzene ring and the two adjacent amines required for cyclization. Ethyl glyoxalate serves as the two-carbon electrophilic component that will form the pyrazinone ring.

-

Solvent: Ethanol is an ideal solvent as it readily dissolves the starting materials and the polar intermediate, while often allowing the final, more rigid product to precipitate upon cooling, simplifying purification.

-

Heat: Thermal energy is required to drive the initial condensation (Schiff base formation) and the subsequent intramolecular cyclization and dehydration/aromatization steps.

Figure 1: General synthetic scheme for this compound.

Physicochemical Properties

The physical and spectroscopic properties of this compound are foundational to its characterization and application in synthesis.

Spectroscopic Data

| Property | Expected Characteristics |

| Appearance | Likely a white to light yellow crystalline solid. |

| ¹H NMR | Aromatic region (approx. 7.0-8.0 ppm) will show characteristic splitting patterns for the three protons on the benzene ring, with coupling constants influenced by the fluorine atom (¹H-¹⁹F coupling). A broad singlet for the N1-H proton will appear downfield (>10 ppm in DMSO-d₆). A singlet for the C3-H will also be present. |

| ¹³C NMR | Aromatic carbons will appear in the 110-140 ppm range. The C-F carbon will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbonyl carbon (C2) will be significantly downfield (>150 ppm). |

| IR Spectroscopy | Characteristic peaks include a strong C=O stretch (approx. 1660-1680 cm⁻¹), an N-H stretch (approx. 3100-3300 cm⁻¹), and C-F stretches (approx. 1100-1250 cm⁻¹). |

| Mass Spec. | Molecular Ion (M+) peak expected at m/z = 164.04. |

Note: Exact chemical shifts are solvent-dependent.

Structural Features

This compound exists predominantly in the lactam form rather than the aromatic lactim tautomer (2-hydroxy-7-fluoroquinoxaline), as is typical for 2-quinoxalinones.[6] This tautomeric preference is crucial as it defines the molecule's reactivity, particularly the presence of an amide N-H for substitution and a non-aromatic pyrazinone ring. The planar structure of the quinoxalinone ring system facilitates π-stacking interactions, which can be relevant in biological contexts.[7]

Chemical Reactivity

The reactivity of this compound can be logically divided into three primary domains: the pyrazinone ring (N1 and C3 positions) and the fluorinated benzene ring (C7 position).

References

- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.unamur.be [researchportal.unamur.be]

- 7. researchgate.net [researchgate.net]

Solubility of 7-fluoroquinoxalin-2(1H)-one in common organic solvents

An In-Depth Technical Guide to the Solubility of 7-fluoroquinoxalin-2(1H)-one in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the nascent stage of research on this specific molecule, this document focuses on the foundational principles governing its solubility, predictive analysis based on its physicochemical properties, and detailed, field-proven methodologies for its empirical determination. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this compound for a variety of applications, from screening to formulation.

The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of the drug development process. For a compound like this compound, which holds potential as a therapeutic agent, its solubility profile dictates its fate in both in vitro and in vivo systems. Poor solubility can lead to a cascade of challenges, including unreliable results in biological assays, difficulties in formulation, and ultimately, poor bioavailability, which can terminate the development of an otherwise promising drug candidate. Therefore, a thorough understanding and accurate measurement of solubility in various organic solvents are paramount for advancing its preclinical and clinical development.

Physicochemical Properties and Predicted Solubility Profile of this compound

While specific experimental data for this compound is not yet widely published, we can infer its likely solubility behavior by examining its structural features and the established principles of physical organic chemistry.

The core structure of this compound is a quinoxalin-2(1H)-one moiety. The presence of the lactam group (-NH-C=O) and the nitrogen atoms in the pyrazine ring imparts a significant degree of polarity to the molecule. The lactam functionality can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), suggesting favorable interactions with polar solvents. Quinoxalinone derivatives, due to their ability to form hydrogen bonds, are generally more soluble in polar solvents.[1]

The introduction of a fluorine atom at the 7-position of the benzene ring introduces a unique set of properties. Fluorine is the most electronegative element, and its presence can significantly alter a molecule's physicochemical characteristics, including its lipophilicity, pKa, and metabolic stability.[2][3] The effect of fluorination on solubility is not straightforward; it can either increase or decrease solubility depending on the specific molecular context.[4][5] The C-F bond can participate in weak hydrogen bonds and other non-covalent interactions, which can influence how the molecule interacts with solvent molecules. The strategic placement of fluorine can be used to fine-tune the physicochemical and biological properties of drug candidates.[2]

Based on these considerations, we can predict the following general solubility trends for this compound:

-

High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar quinoxalinone core.

-

Moderate to Good Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding interactions can occur.

-

Low to Moderate Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

-

Poor Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene, due to the significant mismatch in polarity.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to Good | Potential for hydrogen bonding with the solvent. |

| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Low to Moderate | Limited ability to engage in strong intermolecular interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Poor | "Like dissolves like" principle; mismatch in polarity. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, empirical determination is essential. The "shake-flask" method is a widely accepted and robust technique for measuring thermodynamic (equilibrium) solubility.[6] The following protocol provides a detailed, self-validating workflow for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid, high purity)

-

A range of organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

-

Preparation of the Test Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that a saturated solution has been achieved.

-

To each vial, add a precise volume of the desired organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is considered to be reached when consecutive measurements yield the same solubility value.

-

-

Sample Collection and Preparation:

-

After the incubation period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve of the compound in the same solvent is required for accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

High-Throughput Kinetic Solubility Assays

In early-stage drug discovery, where a large number of compounds need to be evaluated, thermodynamic solubility determination can be a bottleneck. In such cases, kinetic solubility assays are often employed. These methods are faster and require less compound. A common approach involves dissolving the compound in DMSO to create a stock solution, which is then added to an aqueous buffer or organic solvent. The point at which the compound precipitates is detected, often by nephelometry or UV absorbance.[7][8] It is important to note that kinetic solubility values are often higher than thermodynamic solubility values and can be influenced by the experimental conditions.

Conclusion

While specific, publicly available solubility data for this compound remains limited, a comprehensive understanding of its physicochemical properties allows for a reasoned prediction of its solubility profile in common organic solvents. This guide provides a robust framework for researchers to empirically determine the solubility of this and other novel compounds. The detailed shake-flask protocol, when executed with care, will yield high-quality, reliable data essential for making informed decisions in the drug discovery and development pipeline. The principles and methodologies outlined herein are designed to empower scientists to overcome the challenges associated with compound solubility and to unlock the full therapeutic potential of promising molecules like this compound.

References

- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. rheolution.com [rheolution.com]

- 8. pharmatutor.org [pharmatutor.org]

Investigating the biological activity of 7-fluoroquinoxalin-2(1H)-one

An In-depth Technical Guide to the Biological Activity of 7-fluoroquinoxalin-2(1H)-one and Its Derivatives

Abstract

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. While this compound itself is primarily characterized as a key synthetic intermediate, its incorporation into more complex molecules imparts significant pharmacological properties. The strategic placement of a fluorine atom on the quinoxalinone core leverages fluorine's unique properties—high electronegativity, small size, and ability to enhance metabolic stability—to create potent and selective therapeutic candidates.[1][2] This guide provides an in-depth exploration of the biological activities demonstrated by derivatives of this compound, focusing on their applications as kinase inhibitors for oncology, as antibacterial agents, and in other therapeutic areas. We will delve into the structure-activity relationships, detail key experimental protocols for synthesis and evaluation, and provide a forward-looking perspective on the potential of this versatile pharmacophore.

The Quinoxalinone Core: A Foundation for Diverse Bioactivity

Quinoxaline derivatives are a class of bicyclic benzopyrazine compounds that have garnered significant attention in drug discovery.[3] Their rigid, planar structure serves as an excellent foundation for interacting with various biological targets, leading to a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4] The quinoxalin-2(1H)-one subtype, in particular, has emerged as a critical pharmacophore, especially in the development of targeted therapies like kinase inhibitors.[5][6]

The Strategic Role of Fluorine in Drug Design

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to optimize its pharmacological profile.[7] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and form key hydrogen bonds or other non-covalent interactions within a protein's binding site.[7][8] Crucially, the strength of the carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving a drug's pharmacokinetic properties and bioavailability.[2][9] In the context of this compound, the fluorine at the 7-position serves as a critical modulator of electronic properties and a potential point of interaction with target enzymes.

This compound as a Key Synthetic Precursor

The primary role of this compound is as a versatile building block for the synthesis of more elaborate, biologically active compounds. Its synthesis generally proceeds via the condensation of a substituted o-phenylenediamine with a derivative of glyoxylic acid. The subsequent derivatization typically occurs at the N1 and C3 positions, allowing for the introduction of diverse side chains to modulate potency and selectivity for specific biological targets.

Representative Synthetic Workflow

The following diagram and protocol outline a generalized approach for the synthesis of a biologically active quinoxalin-2(1H)-one derivative, starting from a fluorinated o-phenylenediamine precursor.

Caption: Generalized synthetic pathway for quinoxalinone derivatives.

Protocol: Synthesis of a Representative N1, C3-Disubstituted 7-Fluoroquinoxalinone Derivative

-

Cyclization: To a solution of 4-fluoro-1,2-phenylenediamine in ethanol, add ethyl 2-oxoacetate dropwise. Reflux the mixture for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of starting material. Cool the reaction to room temperature, and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum to yield this compound.

-

N-Alkylation: Dissolve this compound in a suitable solvent such as dimethylformamide (DMF). Add a base, for example, potassium carbonate (K₂CO₃), followed by the desired alkylating agent (e.g., R1-Br). Stir the reaction at 60-80°C for 8-12 hours. Monitor the reaction by TLC. After completion, pour the mixture into ice water and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the N1-substituted intermediate.

-

Chlorination: Treat the N1-substituted intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) at reflux for 2-4 hours. Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent.

-

Nucleophilic Substitution: Dissolve the resulting 2-chloroquinoxaline derivative in a solvent like isopropanol. Add the desired amine (R2-NH₂) and heat the reaction, often under microwave irradiation, to facilitate the substitution reaction. Purify the final product using column chromatography to yield the target compound.

Biological Activity Profile: A Multi-Target Scaffold

Derivatives of this compound have demonstrated significant activity across several therapeutic areas, with oncology and infectious diseases being the most prominent.

Anticancer Activity: Kinase Inhibition

The quinoxalinone scaffold is particularly effective as a "hinge-binding" motif for protein kinase inhibitors. These compounds typically compete with ATP for the active site of the kinase, thereby blocking downstream signaling pathways that are often dysregulated in cancer.

Caption: Inhibition of key cancer signaling pathways by quinoxalinone derivatives.

A wide range of kinases are targeted by quinoxalinone derivatives:

-

EGFR (Epidermal Growth Factor Receptor): Derivatives have been synthesized as potent EGFR tyrosine kinase inhibitors for non-small-cell lung cancer.[6][10] The quinoxalinone core mimics the quinazoline scaffold of approved drugs like gefitinib and erlotinib.[6]

-

PDGFβR (Platelet-Derived Growth Factor Receptor β): Molecular modeling and structure-activity relationship (SAR) studies have identified quinoxalin-2-one derivatives as inhibitors of PDGFβR, a key driver in some solid tumors.[5]

-

p38α MAPK (Mitogen-Activated Protein Kinase): Quinoxaline-based compounds have been developed as potent inhibitors of p38α MAPK, a kinase involved in inflammatory responses and cancer.[3][11]

-

ASK1 (Apoptosis Signal-Regulated Kinase 1): Novel quinoxaline derivatives have been discovered as highly effective ASK1 inhibitors, showing potential for treating non-alcoholic steatohepatitis (NASH) and other diseases driven by oxidative stress.[12]

-

Other Anticancer Mechanisms: Beyond kinase inhibition, certain quinoxalinone derivatives act as tubulin-binding agents, leading to the disruption of tumor vasculature.[13]

Table 1: Representative Anticancer Activity of Quinoxalinone Derivatives

| Compound Class | Target Kinase | IC₅₀ Value | Cancer Cell Line | Reference |

| Quinoxalin-2-one Analog | PDGFβR | 0.1 - 1 µM | N/A (Biochemical) | [5] |

| Pyridinylquinoxaline | p38α MAPK | 38 nM | N/A (Biochemical) | [11] |

| Dibromo-quinoxaline | ASK1 | 30.17 nM | N/A (Biochemical) | [12] |

| Dihydrazone Derivative | N/A | 7.016 µM | MCF-7 (Breast) | [14] |

| 7-Chloroquinolinehydrazone | N/A | Sub-micromolar | NCI-60 Panel | [15] |

Antibacterial Activity

The fluoroquinolone class of antibiotics is a testament to the power of a fluorinated heterocyclic core in combating bacterial infections. While structurally distinct, this compound derivatives share pharmacophoric features and have also been investigated for antibacterial properties. Studies have shown that dihydroquinoxalin-2(1H)-one derivatives, particularly those with fluorine substituents, exhibit good activity against both Gram-positive and Gram-negative bacterial strains.[16] The proposed mechanism, similar to fluoroquinolones, involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[17]

Key Experimental Protocols for Biological Evaluation

Protocol: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase inhibition.

-

Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (a peptide with a biotin tag), and ATP solution. Prepare a serial dilution of the 7-fluoroquinoxalinone test compound.

-

Kinase Reaction: In a 384-well plate, add the test compound, followed by the kinase solution. Allow a 15-minute pre-incubation period.

-

Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 1-2 hours at room temperature.

-

Detection: Stop the reaction by adding a detection solution containing a Europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).

-

Data Acquisition: After a 1-hour incubation, read the plate on a TR-FRET-compatible reader, measuring emissions at 665 nm (acceptor) and 620 nm (donor).

-

Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

While this compound is not biologically active in its own right, it stands as a validated and highly valuable scaffold in modern drug discovery. Its derivatives have demonstrated potent activity as kinase inhibitors, anticancer agents, and antibacterials. The strategic inclusion of the fluorine atom is critical, enhancing the pharmacokinetic and pharmacodynamic properties of the final compounds.

Future research will likely focus on refining the SAR to achieve even greater selectivity for specific kinase isoforms, thereby reducing off-target effects and improving the therapeutic window. The exploration of this scaffold for other therapeutic targets, such as viral polymerases or other enzymes implicated in disease, remains a promising avenue for investigation. The continued development of novel synthetic methodologies will further expand the chemical space accessible from this versatile precursor, ensuring that this compound and its derivatives will remain at the forefront of medicinal chemistry research.

References

- 1. chemxyne.com [chemxyne.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure activity relationships of quinoxalin-2-one derivatives as platelet-derived growth factor-beta receptor (PDGFbeta R) inhibitors, derived from molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of quinoxalin-2(1H)-one derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antibacterial activity of 1-(2-fluorovinyl)-7-substituted-4-quinolone-3-carboxylic acid derivatives, conformationally restricted analogues of fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Biological Screening of Novel 7-Fluoroquinoxalin-2(1H)-one Analogs

| Strategic Imperative: Why 7-Fluoroquinoxalin-2(1H)-ones?

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The inherent bioactivity of this heterocyclic system makes it a fertile ground for the development of novel therapeutics. Our focus sharpens to 7-fluoro analogs due to the strategic role of fluorine in drug design. The introduction of a fluorine atom at the 7-position is a deliberate modification intended to modulate the molecule's physicochemical and pharmacokinetic properties.[4][5][6][7] Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[4][6][7] This guide outlines a robust, multi-tiered screening cascade designed to comprehensively evaluate the therapeutic potential of these novel analogs.

| The Screening Philosophy: A Tiered, Logic-Driven Cascade

A successful initial screening campaign does not merely generate data; it generates actionable intelligence. Our approach is a sequential and logical cascade designed to efficiently identify and characterize promising compounds. The philosophy is to move from broad, pan-cellular effects to more specific, mechanistic insights. This tiered system allows for the early deselection of non-viable candidates, conserving resources for the in-depth study of compounds with genuine therapeutic promise.

The workflow is structured into three primary phases:

-

Phase I: General Cytotoxicity Profiling. This establishes the foundational activity profile of the compounds against both cancerous and non-cancerous cell lines.

-

Phase II: Broad-Spectrum Antimicrobial Assessment. Executed in parallel, this phase explores the potential of the analogs as anti-infective agents.

-

Phase III: Initial Mechanistic Deep-Dive. Based on the cytotoxicity profile and the known pharmacology of the quinoxalinone scaffold, this phase focuses on a primary, high-value target class: protein kinases.[2]

Caption: A logic-driven, tiered screening cascade for novel compounds.

| Phase I: Foundational Cytotoxicity Profiling

Causality: The initial step is to ascertain whether the analogs possess cytotoxic or cytostatic properties. The MTT assay is selected for its robustness, high-throughput compatibility, and reliance on mitochondrial metabolic activity, which serves as a reliable proxy for cell viability.[8][9][10][11] By screening against a representative cancer cell line (e.g., HCT-116, colorectal carcinoma) and a non-cancerous line (e.g., HEK293, human embryonic kidney), we can immediately derive a preliminary therapeutic index, distinguishing between general cytotoxins and potentially cancer-selective agents.

Protocol 3.1: MTT Cell Viability Assay

This protocol is a self-validating system, incorporating positive and negative controls to ensure data integrity.

-

Materials:

-

96-well flat-bottom tissue culture plates

-

HCT-116 and HEK293 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO, stock concentration 10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

-

Doxorubicin (positive control)

-

Microplate reader (absorbance at 570 nm)

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed HCT-116 and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in culture medium. The final concentrations should typically range from 0.1 to 100 µM. The final DMSO concentration must be kept below 0.5% to avoid solvent toxicity.

-

Replace the medium in each well with 100 µL of medium containing the appropriate drug concentration. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][10]

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[10]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

-

Data Presentation: Hypothetical Cytotoxicity Data

| Compound ID | HCT-116 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI)¹ |

| FQ-001 | 5.2 | >100 | >19.2 |

| FQ-002 | 78.1 | >100 | >1.3 |

| FQ-003 | 1.8 | 4.5 | 2.5 |

| Doxorubicin | 0.9 | 2.1 | 2.3 |

| ¹SI = IC₅₀ (HEK293) / IC₅₀ (HCT-116) |

| Phase II: Antimicrobial Activity Assessment

Causality: The quinoxaline core is a known antibacterial pharmacophore.[1][2] Therefore, a parallel screen to evaluate antimicrobial efficacy is a logical and efficient use of the compound library. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14] This quantitative method allows for direct comparison of the potency of the analogs.

Protocol 4.1: Broth Microdilution for MIC Determination

-

Materials:

-

96-well sterile, non-treated plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (in DMSO)

-

Ciprofloxacin (positive control)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

-

Step-by-Step Methodology:

-

Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate. This creates a concentration gradient.

-

Inoculation: Prepare a diluted bacterial suspension and add 50 µL to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (Ciprofloxacin), a negative/growth control (no compound), and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which no bacterial growth (turbidity) is observed.[14]

-

Data Presentation: Hypothetical Antimicrobial Data

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| FQ-001 | >128 | >128 |

| FQ-004 | 8 | 32 |

| FQ-005 | 16 | >128 |

| Ciprofloxacin | 0.5 | 0.25 |

| Phase III: Mechanistic Investigation - Kinase Inhibition

Causality: Many quinoxaline derivatives function as protein kinase inhibitors, a highly validated target class in oncology.[15][16] Compounds showing selective cytotoxicity against cancer cells in Phase I are prioritized for this phase. A cell-free, universal kinase assay platform (e.g., ADP-Glo™ or similar) is ideal for initial screening. These assays measure the production of ADP, a common product of all kinase reactions, allowing for broad applicability across different kinases.[17] We will initially screen against a representative tyrosine kinase, such as Epidermal Growth Factor Receptor (EGFR), which is frequently dysregulated in cancer.[16]

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Protocol 5.1: In Vitro Tyrosine Kinase Inhibition Assay (ADP-Glo™ Principle)

-

Materials:

-

Low-volume 384-well plates

-

Recombinant human EGFR kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer

-

Test compounds (in DMSO)

-

Staurosporine (broad-spectrum kinase inhibitor, positive control)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a 384-well plate, add kinase buffer, test compound at various concentrations, and the EGFR enzyme. Allow a brief pre-incubation period (10-15 min).

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.

-

Terminate & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to a "no inhibitor" control. Plot the data to determine the IC₅₀ value.

-

Data Presentation: Hypothetical Kinase Inhibition Data

| Compound ID | EGFR Kinase IC₅₀ (µM) |

| FQ-001 | 0.85 |

| FQ-003 | 15.6 |

| Staurosporine | 0.02 |

| Hit Prioritization and Next Steps

The culmination of this screening cascade is a rich dataset that enables informed decision-making.

Caption: Decision-making workflow for hit prioritization.

A promising oncology lead, like the hypothetical FQ-001 , would exhibit potent and selective cytotoxicity against the cancer cell line (low µM IC₅₀, high SI) and demonstrate potent inhibition in the mechanistic kinase assay. A promising antimicrobial lead, like FQ-004 , would show low MIC values against one or more bacterial strains. Compounds like FQ-003 that are potently cytotoxic but lack selectivity are deprioritized as they may have a narrow therapeutic window.

Subsequent steps for prioritized hits would include secondary screening against a broader panel of cancer cell lines or microbial strains, further kinase profiling to determine selectivity, and eventual progression into ADME/Tox and in vivo efficacy studies.

| References

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. 12

-

Screening assays for tyrosine kinase inhibitors: A review. J Pharm Biomed Anal. 15

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. 8

-

Fluorine in drug discovery: Role, design and case studies. Source not specified. 4

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. 5

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. 18

-

The role of fluorine in medicinal chemistry. PubMed. 6

-

Antibiotic sensitivity testing. Wikipedia. 19

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. 9

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. 13

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. 7

-

Putting the F in pharma. Chemistry World. 20

-

MTT assay protocol. Abcam. 10

-

Cell Viability Assays. NCBI Bookshelf. 11

-

Antimicrobial Susceptibility Testing. Apec.org. 21

-

TYK2 Activity Assay. BellBrook Labs. 17

-

Cell-based Tyrosine Kinase Assays. Eurofins Discovery. 22

-

Screening assays for tyrosine kinase inhibitors:A review. ResearchGate. 16

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Al-Mustansiriyah Journal of Science. 1

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 23

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. 24

-

Tyrosine Kinase Assay Kits. MBL Life Science. 25

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. 2

-

Biological Activity of Quinoxaline Derivatives. Semantic Scholar. 3

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. apec.org [apec.org]

- 15. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. woah.org [woah.org]

- 19. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 20. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 23. clyte.tech [clyte.tech]

- 24. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tyrosine Kinase Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 7-Fluoroquinoxalin-2(1H)-one Derivatives

Abstract

The 7-fluoroquinoxalin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and neuromodulatory effects. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action of this promising class of compounds. Moving beyond a rigid template, this guide emphasizes a logical, causality-driven approach to experimental design, ensuring scientific integrity and the generation of robust, translatable data. We will delve into the core principles of target identification and validation, downstream signaling analysis, and phenotypic correlation, supported by detailed, field-proven protocols and illustrative signaling pathway diagrams.

Introduction: The Quinoxalinone Core and the Significance of Fluorination

Quinoxaline derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties.[1][2] The quinoxalin-2(1H)-one core, in particular, is a versatile template that has been explored for the development of inhibitors for a range of enzymes and receptors. The introduction of a fluorine atom at the 7-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and a more favorable pharmacokinetic profile.

Published research has highlighted several potential molecular targets for quinoxalinone derivatives, including:

-

Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met are key targets in oncology.[3][4][5][6][7]

-

Serine/Threonine Kinases: Apoptosis signal-regulating kinase 1 (ASK1) is a critical node in stress and inflammatory signaling pathways.[8][9]

-

Other Enzymes: Cyclooxygenase-2 (COX-2) in inflammation and cancer, aldose reductase in diabetic complications, and DNA gyrase in bacteria are also reported targets.[10][11][12]

-

Ion Channels: Quinoxaline-2,3-diones are classical antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission.[13][14][15]

Given this broad range of potential targets, a systematic and multi-faceted approach is essential to pinpoint the specific mechanism of action of a novel this compound derivative.

The Investigative Workflow: A Multi-pronged Strategy

A robust investigation into the mechanism of action should follow a logical progression from broad, unbiased screening to specific, hypothesis-driven experiments. This workflow ensures that all potential avenues are explored before converging on the most likely mechanism.

Caption: A multi-phase workflow for elucidating the mechanism of action.

Phase 1: Initial Screening for Biological Activity

The primary objective of this phase is to cast a wide net to identify the most promising therapeutic area for a novel this compound derivative.

Phenotypic Screening

A phenotypic screen assesses the effect of a compound on cellular behavior without a preconceived notion of the target. A classic example is the National Cancer Institute's 60 human cancer cell line panel (NCI-60). The differential sensitivity of various cell lines can provide clues about the compound's mechanism. For instance, high sensitivity in cell lines known to be dependent on a specific signaling pathway (e.g., EGFR-dependent lung cancer cells) would strongly suggest that pathway as a starting point for investigation.

Target-Based Screening

Parallel to phenotypic screening, a target-based approach can rapidly identify direct molecular interactions. Commercial services offer screening against large panels of kinases, G-protein coupled receptors (GPCRs), and other enzymes. A focused screen against the known targets of quinoxalinones would be a cost-effective initial step.

| Target Class | Examples | Rationale |

| Tyrosine Kinases | EGFR, VEGFR-2, c-Met | Frequently implicated in the anticancer activity of quinoxalinones.[3][4][5] |

| Serine/Threonine Kinases | ASK1, JNK, p38 | Key mediators of cellular stress and inflammation.[8][9] |

| Ion Channels | AMPA, NMDA Receptors | Established targets for the broader quinoxaline class.[13][14] |

| Other Enzymes | COX-2, Aldose Reductase | Known targets associated with anti-inflammatory and metabolic effects.[10][12] |

Table 1: A focused target-based screening panel for this compound derivatives.

Phase 2: Target Identification and Validation

Once initial screening provides a lead, the next crucial step is to confirm and characterize the interaction between the compound and its putative target.

In Vitro Enzymatic and Binding Assays

These assays are the gold standard for confirming direct target interaction and quantifying the potency of a compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

-

Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), this compound derivative stock solution, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of the this compound derivative.

-

In a 96-well plate, add the kinase, the peptide substrate, and the compound at various concentrations.

-

Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

-

Run appropriate controls (no enzyme, no compound).

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality and Self-Validation: This protocol directly measures the compound's effect on the target's enzymatic activity. The inclusion of a no-enzyme control ensures the signal is dependent on the target. A dose-response curve validates that the observed inhibition is not an artifact of a single concentration.

Cellular Target Engagement Assays